
1,3-Benzodioxole, 5-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-(1-methylethoxy)- is an organic compound with a unique structure that includes a benzodioxole ring substituted with a methylethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(1-methylethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(1-methylethoxy)- often involves continuous flow processes. These methods enhance efficiency and scalability while minimizing waste. For instance, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has shown promising results in terms of conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methylethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole compounds .
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Industry: The compound is used in the production of fragrances, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit microtubule formation, thereby preventing cell division and proliferation. The compound binds to tubulin, a key protein in microtubule formation, disrupting the normal function of the mitotic spindle .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methylethoxy group.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group.
Uniqueness
1,3-Benzodioxole, 5-(1-methylethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a microtubule inhibitor and its diverse applications in various fields highlight its significance .
Propriétés
Numéro CAS |
107828-11-5 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-propan-2-yloxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
IGCWRGWKLIFTDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


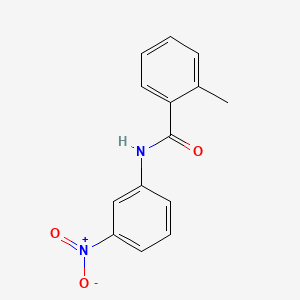
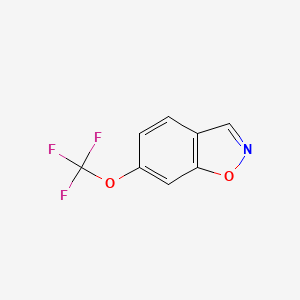

![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
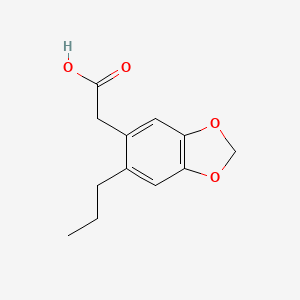
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

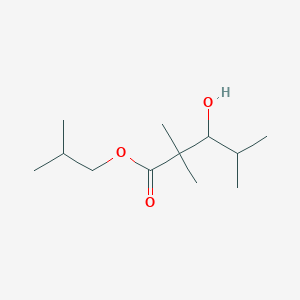
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

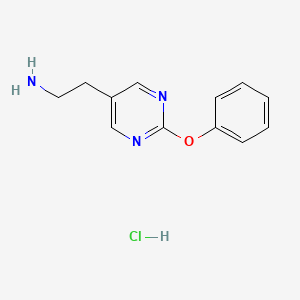
![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)
![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
